3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin
Overview
Description
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin is a unique isocoumarin derivative known for its distinctive chemical structure and properties. This compound is characterized by the presence of hydroxyl groups at positions 6 and 8, and a hydroxyundecyl side chain at position 3. It has a molecular formula of C20H30O5 and a molecular weight of 350.455 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of hydroxybenzoic acid derivatives and long-chain alcohols. The reaction is often catalyzed by acidic or basic catalysts and conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6,8-Dihydroxy-3-(10-hydroxyundecyl)-3,4-dihydro-1H-2-benzopyran-1-one: Similar in structure but with different substitution patterns.
3,4-Dihydro-6-methoxy-8-hydroxy-3,4,5-trimethylisocoumarin-7-carboxylic acid methyl ester: Another isocoumarin derivative with distinct functional groups.
Uniqueness
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin is unique due to its specific hydroxylation pattern and the presence of a long hydroxyundecyl side chain. These structural features contribute to its distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,8-dihydroxy-3-(10-hydroxyundecyl)-3,4-dihydroisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-14(21)9-7-5-3-2-4-6-8-10-17-12-15-11-16(22)13-18(23)19(15)20(24)25-17/h11,13-14,17,21-23H,2-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEKEQNOOIMZQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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